(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one
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Overview
Description
(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one typically involves multi-step organic synthesis. One common route includes the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-2-Benzyl-4-methylpiperidine: Shares a similar core structure but lacks the pyrazinone ring.
(4R)-2-Benzyl-4-methylpyrrolidine: Another related compound with a different ring system.
Uniqueness
(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one is unique due to its specific ring structure and the presence of both benzyl and methyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22N2O |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
(4R)-2-benzyl-4-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C16H22N2O/c1-13-10-17(11-14-5-3-2-4-6-14)12-15-9-16(19)7-8-18(13)15/h2-6,13,15H,7-12H2,1H3/t13-,15?/m1/s1 |
InChI Key |
PLNOKQJOONXPFY-AFYYWNPRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC2N1CCC(=O)C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CC2N1CCC(=O)C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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